Sulfo-Cy5 Azide: A Technical Guide for Advanced Research Applications
Sulfo-Cy5 Azide: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy5 azide (B81097) is a highly versatile, water-soluble, far-red fluorescent probe that has become an indispensable tool in modern biological research. Its unique combination of a hydrophilic nature and a reactive azide moiety enables precise and efficient labeling of a wide array of biomolecules through "click chemistry." This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into your research.
Core Properties and Advantages
Sulfo-Cy5 azide is a sulfonated cyanine (B1664457) dye, a modification that confers high water solubility.[1][2] This is a significant advantage for labeling delicate biomolecules, such as proteins prone to denaturation, as it allows for conjugation in purely aqueous conditions without the need for organic co-solvents.[1] The azide group is the reactive handle that participates in highly specific and efficient click chemistry reactions.
The key features of Sulfo-Cy5 azide include:
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High Water Solubility: The presence of sulfonate groups makes the dye highly soluble in water, preventing aggregation and improving labeling efficiency in aqueous buffers.[1][2]
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Far-Red Fluorescence: With excitation and emission maxima in the far-red spectrum, it minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[3][4]
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Biocompatibility: The labeling reaction can be performed under mild, biologically compatible conditions.
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High Photostability: Sulfo-Cy5 exhibits good resistance to photobleaching, making it suitable for demanding imaging applications.[4]
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Versatility: It can be used to label a wide range of biomolecules, including proteins, nucleic acids, and glycans.[1][5][]
Key Applications in Research
The primary utility of Sulfo-Cy5 azide lies in its ability to be conjugated to alkyne-modified biomolecules via click chemistry. This enables a broad spectrum of applications, from molecular labeling to advanced cellular imaging.
Biomolecule Labeling
Sulfo-Cy5 azide is extensively used for the fluorescent labeling of various biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group.
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Protein Labeling: Site-specific labeling of proteins allows for the study of their localization, interaction, and dynamics. This is often achieved by incorporating non-canonical amino acids with alkyne side chains into the protein of interest.[7] The high water solubility of Sulfo-Cy5 azide is particularly beneficial for maintaining the native conformation of proteins during labeling.[1]
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Nucleic Acid Labeling: It can be used to label DNA and RNA for applications in genomics and cell biology. For instance, it has been used to label and image RNA in mammalian cells.[1][5]
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Glycan Labeling: Metabolic labeling of glycans with alkyne-modified sugars allows for their subsequent visualization and analysis using Sulfo-Cy5 azide.
Cellular Imaging
The bright and stable fluorescence of Sulfo-Cy5 makes it an excellent probe for various cellular imaging techniques.
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Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their subcellular localization and trafficking.[4][8]
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Flow Cytometry: Cells labeled with Sulfo-Cy5 azide can be identified and sorted based on their fluorescence intensity, enabling the analysis of specific cell populations.[4]
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Super-Resolution Microscopy (STORM): While Cy5 dyes, in general, are used in Stochastic Optical Reconstruction Microscopy (STORM), the azide form allows for the targeted attachment of the fluorophore to specific biomolecules of interest for high-resolution imaging.[9][10][11]
Quantitative Data
The following table summarizes the key spectral properties of Sulfo-Cy5 azide, providing a quick reference for experimental setup.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | [7] |
| Emission Maximum (λem) | ~662 nm | [7] |
| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [7] |
| Molecular Weight | ~762.98 g/mol | [7] |
Experimental Protocols
General Workflow for Biomolecule Labeling via Click Chemistry
The fundamental principle behind the use of Sulfo-Cy5 azide is the click reaction, a bioorthogonal ligation that forms a stable triazole linkage between the azide on the dye and an alkyne on the target biomolecule.
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling alkyne-modified proteins with Sulfo-Cy5 azide. Optimization may be required for specific proteins and applications.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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Sulfo-Cy5 azide
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Copper(II) sulfate (B86663) (CuSO₄)
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Reducing agent (e.g., sodium ascorbate)
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Copper ligand (e.g., TBTA)
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Desalting column for purification
Procedure:
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Prepare Reagents:
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Dissolve Sulfo-Cy5 azide in water or a compatible buffer to a stock concentration of 1-10 mM.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).
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Prepare a 10 mM stock solution of the copper ligand in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with Sulfo-Cy5 azide (final concentration 25-100 µM).
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Add the copper ligand to a final concentration of 100-500 µM.
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Initiate the reaction by adding CuSO₄ to a final concentration of 50-250 µM, immediately followed by the addition of sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
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Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
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-
Purification:
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Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
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-
Characterization:
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Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Sulfo-Cy5 dye (at ~646 nm).
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Signaling Pathways and Logical Relationships
The application of Sulfo-Cy5 azide often involves its integration into complex biological experiments. The following diagram illustrates a logical workflow for a typical cell-based imaging experiment.
Conclusion
Sulfo-Cy5 azide is a powerful and versatile tool for researchers in the life sciences. Its excellent water solubility, bright far-red fluorescence, and ability to participate in highly specific click chemistry reactions make it ideal for a wide range of applications, from the precise labeling of delicate biomolecules to advanced cellular imaging. By understanding its core properties and following optimized protocols, researchers can effectively leverage Sulfo-Cy5 azide to gain deeper insights into complex biological systems.
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 4. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A guide to super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 11. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
